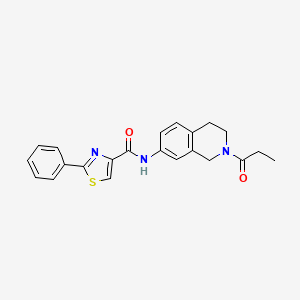

![molecular formula C26H23Cl2N3O3S2 B2399792 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 324540-99-0](/img/structure/B2399792.png)

4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BCNU, and it is classified as an alkylating agent, which means that it has the ability to interfere with the replication of DNA within cells. BCNU has been used in a variety of research studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in the treatment of various diseases.

Scientific Research Applications

Synthesis and Polymerization

Researchers have explored the synthesis of various aromatic polyimides, showcasing the application of related compounds in creating high-performance materials. For instance, Tapaswi et al. (2015) synthesized transparent polyimides with high refractive indices, small birefringences, and good thermomechanical stabilities using benzidine derivatives in N-methyl-2-pyrrolidone. These materials have potential applications in optics and electronics due to their transparency and thermal stability (Tapaswi et al., 2015). Similarly, Mehdipour‐Ataei and colleagues (2007) reported the synthesis of aromatic poly(sulfone sulfide amide imide)s using a novel diamine monomer. These polymers were characterized for their physical properties, including thermal behavior, solubility, and inherent viscosity (Mehdipour‐Ataei et al., 2007).

Catalysis and Reaction Mechanisms

In the field of catalysis, Jin‐Ook Baeg and H. Alper (1994) demonstrated the effective use of bis(benzonitrile)palladium dichloride as a catalyst in the cyclization of aziridines and sulfur diimides, leading to the formation of imidazolidinethiones. This study sheds light on potential applications in organic synthesis and pharmaceuticals (Jin‐Ook Baeg & Alper, 1994).

properties

IUPAC Name |

4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23Cl2N3O3S2/c27-14-16-31(17-15-28)36(33,34)23-12-10-22(11-13-23)25(32)30-26-29-24(18-35-26)21-8-6-20(7-9-21)19-4-2-1-3-5-19/h1-13,18H,14-17H2,(H,29,30,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUPCVRTXKCARK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCCl)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23Cl2N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Azabicyclo[3.2.2]nonane hydrochloride](/img/structure/B2399712.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2399717.png)

![N-(3-cyanophenyl)-2-(2-methyl-9-oxo-5,6,7,9-tetrahydro-1H-dipyrrolo[1,2-a:3',2'-d]pyrimidin-1-yl)acetamide](/img/structure/B2399722.png)

![(Z)-4-(2-(1H-benzo[d]imidazol-2-yl)-1-hydroxyvinyl)-6-chlorobenzene-1,3-diol](/img/structure/B2399723.png)

![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone](/img/structure/B2399727.png)

![4-(4-chlorophenyl)-1-(5H-pyrimido[5,4-b]indol-4-yl)-1H-pyrazol-3-amine](/img/structure/B2399730.png)

![2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide](/img/structure/B2399731.png)